molecular formula C5H4BrF2NS B2375707 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole CAS No. 2248330-25-6

5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole

Cat. No. B2375707
M. Wt: 228.05
InChI Key: JWFOPWODHDZUGJ-UHFFFAOYSA-N
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Description

5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is a chemical compound with the molecular formula C5H3BrF2NS. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.

Biochemical And Physiological Effects

Studies have shown that 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole has significant biochemical and physiological effects. It has been found to exhibit potent antifungal, antibacterial, and anticancer activities. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole in lab experiments include its high yield and purity, low toxicity, and good pharmacokinetic properties. However, its limitations include the need for specialized equipment and expertise to carry out the synthesis, as well as the high cost of the starting materials.

Future Directions

There are several future directions for the research and development of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole. These include:
1. Further investigation of the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of new synthetic routes that are more efficient and cost-effective.
3. Exploration of the compound's potential as a lead compound for drug discovery.
4. Investigation of the compound's potential as an agrochemical for crop protection.
5. Study of the compound's potential as a tool for chemical biology research.
Conclusion
In conclusion, 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its potential applications in the fields of medicine and agriculture make it a promising candidate for further research and development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole have been discussed in this paper.

Synthesis Methods

The synthesis of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-4,5-dihydrothiazole with bromine and difluoromethyl iodide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product with high yield and purity.

Scientific Research Applications

5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. It is used as an intermediate in the synthesis of various drugs such as antifungal agents, antibacterial agents, and anticancer agents. It is also used as a key component in the synthesis of agrochemicals such as herbicides and insecticides.

properties

IUPAC Name

5-bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF2NS/c1-2-9-3(5(7)8)4(6)10-2/h5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFOPWODHDZUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole

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